1-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567406
InChI: InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-8-15-16(9-10)11-6-5-7-17-11/h8-9,11H,5-7H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCO3
Molecular Formula: C13H21BN2O3
Molecular Weight: 264.13 g/mol

1-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC13567406

Molecular Formula: C13H21BN2O3

Molecular Weight: 264.13 g/mol

* For research use only. Not for human or veterinary use.

1-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole -

Specification

Molecular Formula C13H21BN2O3
Molecular Weight 264.13 g/mol
IUPAC Name 1-(oxolan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-8-15-16(9-10)11-6-5-7-17-11/h8-9,11H,5-7H2,1-4H3
Standard InChI Key VJOFPNLKJYOWSQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCO3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring (C₃H₃N₂) substituted at the 1-position with a tetrahydrofuran-2-yl group (C₄H₇O) and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety (C₆H₁₂BO₂). The tetrahydrofuran group introduces a chiral center and enhances solubility in polar aprotic solvents, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions .

Stereochemical Considerations

The tetrahydrofuran-2-yl substituent confers stereochemical complexity, with the oxygen atom in the furan ring influencing electron distribution across the pyrazole core. This spatial arrangement may impact reactivity in asymmetric synthesis or interactions with biological targets .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is estimated as C₁₃H₂₀BN₂O₃, yielding a molecular weight of 262.81 g/mol. Exact mass spectrometry data remain unpublished, but computational models predict a predominant [M+H]⁺ ion at m/z 263.16.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key synthons:

  • Pyrazole core: Functionalized at the 1- and 4-positions.

  • Boronic ester: Introduced via metal-catalyzed borylation.

A plausible retrosynthetic pathway involves:

  • Installation of the tetrahydrofuran-2-yl group through nucleophilic substitution.

  • Palladium-mediated coupling of a halogenated pyrazole precursor with bis(pinacolato)diboron .

Stepwise Synthesis

A patented methodology for analogous compounds provides a template:

Purification

Crystallization from ethyl acetate/hexane mixtures achieves >98% purity, as validated by HPLC .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables carbon-carbon bond formation under mild conditions:

R-X+Ar-B(pin)Pd0R-Ar+Byproducts\text{R-X} + \text{Ar-B(pin)} \xrightarrow{\text{Pd}^{0}} \text{R-Ar} + \text{Byproducts}

Key Advantages:

  • Tolerance for functional groups (e.g., -CN, -NO₂).

  • Compatibility with aqueous/organic biphasic systems .

Heterocycle Functionalization

The compound serves as a building block for:

  • Pharmaceutical intermediates: Anticancer agents (e.g., c-Met kinase inhibitors).

  • Agrochemicals: Herbicides with improved soil persistence.

Future Directions

Catalytic Innovations

Developing enantioselective variants using chiral phosphine ligands (e.g., BINAP) could unlock applications in asymmetric synthesis.

Drug Delivery Systems

Encapsulation in PEGylated liposomes may enhance bioavailability for in vivo studies.

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